3-(4-Fluorophenyl)-2'-thiomethylpropiophenone
Description
3-(4-Fluorophenyl)-2'-thiomethylpropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a 4-fluorophenyl group at the 3-position and a thiomethyl (-SCH₃) group at the 2'-position. This compound’s structural uniqueness lies in the combination of electron-withdrawing fluorine and sulfur-containing substituents, which influence its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FOS/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRSWUUEFQXCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644572 | |
| Record name | 3-(4-Fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-08-6 | |
| Record name | 3-(4-Fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-2’-thiomethylpropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and thiomethylacetone.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with thiomethylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 60-80°C for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-(4-Fluorophenyl)-2’-thiomethylpropiophenone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)-2’-thiomethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions: room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions: room temperature to reflux.
Substitution: Amines, thiols; reaction conditions: elevated temperatures (80-120°C) in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-2’-thiomethylpropiophenone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2’-thiomethylpropiophenone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiomethyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Data Table: Key Properties of Analogous Compounds
Research Implications and Gaps
- Pharmacological Potential: Thiomethyl groups in propiophenones (e.g., ) suggest utility in drug design, particularly for targets requiring sulfur-mediated interactions (e.g., kinase inhibitors) .
- Unresolved Questions: Limited data on the target compound’s crystallinity, solubility, and biological activity necessitate further studies. Comparative analyses with trifluoromethyl or chloro-substituted analogues () could clarify substituent effects .
Biological Activity
3-(4-Fluorophenyl)-2'-thiomethylpropiophenone is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The presence of the fluorine atom and thiomethyl group in its structure may influence its pharmacological properties, making it a candidate for further exploration.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of derivatives related to this compound. For instance, compounds with similar structural motifs have exhibited significant DPPH radical scavenging activity, which is a common method for assessing antioxidant potential. The antioxidant activity is often compared to ascorbic acid, a standard reference compound.
- DPPH Scavenging Activity : The synthesized derivatives showed varying degrees of activity, with some exhibiting scavenging abilities greater than that of ascorbic acid by up to 1.4 times .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have demonstrated:
- Cell Viability Assays : Compounds structurally related to this compound were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that certain derivatives were more cytotoxic against U-87 cells than MDA-MB-231 cells .
- IC50 Values : For example, one derivative displayed an IC50 value of 5.56 µM against the MCF-7 breast cancer cell line, indicating potent activity .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds within this class exhibited moderate antimicrobial activity against a range of microorganisms when compared to standard antibiotics such as ciprofloxacin and fluconazole .
Case Studies
- Antioxidant Study : A series of derivatives were synthesized and tested for their antioxidant properties using the DPPH assay. The results indicated that modifications in the thiomethyl and phenyl groups significantly influenced the antioxidant capacity .
- Anticancer Efficacy : In a comparative study involving multiple derivatives, one compound was found to reduce cell viability in MCF-7 cells by more than 50% after 72 hours, demonstrating its potential as an effective anticancer agent .
- Antimicrobial Evaluation : A derivative was tested against common bacterial strains and showed promising results, suggesting that structural variations could enhance antimicrobial efficacy .
Table 1: Antioxidant Activity Comparison
| Compound ID | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 79.62 | 1.37 times higher |
| Compound B | 58.77 | Comparable |
| Compound C | 36.78 | Lower than ascorbic acid |
Table 2: Anticancer Activity (IC50 Values)
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.56 |
| Compound B | U-87 | <10 |
| Compound C | MDA-MB-231 | >20 |
Table 3: Antimicrobial Activity
| Compound ID | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 12 |
| Compound C | C. albicans | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
